molecular formula C7H8BrNO2S B13065431 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide

2-bromo-N-methoxy-N-methylthiophene-3-carboxamide

Cat. No.: B13065431
M. Wt: 250.12 g/mol
InChI Key: FSBWOMNHXTVSJJ-UHFFFAOYSA-N
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Description

2-bromo-N-methoxy-N-methylthiophene-3-carboxamide is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique electronic, optical, and redox properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 3-methylthiophene using N-bromosuccinimide in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene can then be reacted with methoxyamine and methylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale bromination reactions followed by subsequent functional group modifications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of these processes .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-methoxy-N-methylthiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Scientific Research Applications

2-bromo-N-methoxy-N-methylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique electronic properties allow it to modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-3-methylthiophene: A precursor in the synthesis of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide.

    2-bromo-3-methoxythiophene: Another thiophene derivative with similar properties.

Uniqueness

This compound is unique due to its combination of bromine, methoxy, and methyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

2-bromo-N-methoxy-N-methylthiophene-3-carboxamide

InChI

InChI=1S/C7H8BrNO2S/c1-9(11-2)7(10)5-3-4-12-6(5)8/h3-4H,1-2H3

InChI Key

FSBWOMNHXTVSJJ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(SC=C1)Br)OC

Origin of Product

United States

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